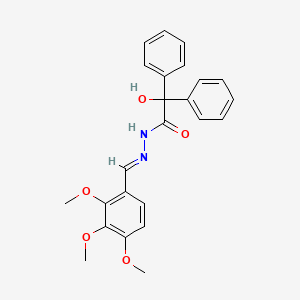

![molecular formula C16H13ClN4O2 B5596545 N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide](/img/structure/B5596545.png)

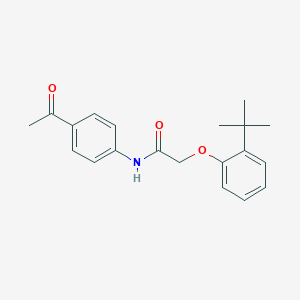

N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Enzymatic Hydrolysis and Dehydrogenase Reactions

N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide and its derivatives have been explored for their unique enzymatic and biochemical properties. For example, the fluorescent analog of nicotinamide adenine dinucleotide, synthesized through reactions involving chloroacetaldehyde with the coenzyme, exhibits intriguing fluorescence characteristics upon enzymatic hydrolysis, indicating potential applications in studying enzymatic activities and dehydrogenase-catalyzed reactions (Barrio, Secrist, & Leonard, 1972).

Herbicidal Activity

Compounds derived from nicotinic acid, such as N-(arylmethoxy)-2-chloronicotinamides, have shown significant herbicidal activity against various plant species, indicating the potential for developing new herbicides. Specifically, these derivatives have demonstrated effectiveness in controlling monocotyledonous weeds, with some compounds outperforming commercial herbicides in terms of potency (Yu et al., 2021).

α-Glucosidase Inhibition

The synthesis of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide has been reported, showcasing a novel method to achieve compounds with potent α-glucosidase inhibitory potential. This suggests their possible use in managing diabetes and other diseases characterized by abnormal carbohydrate metabolism (Iftikhar et al., 2019).

Role in Cellular Energy Metabolism and Cytoprotection

Nicotinamide plays a critical role in cellular energy metabolism, impacting cellular survival and death pathways. It is a robust cytoprotectant, modulating pathways tied to inflammatory cell activation, apoptosis, and nuclear DNA degradation, suggesting its potential in treating immune system dysfunctions, diabetes, and aging-related diseases (Maiese et al., 2009).

Antimicrobial and Inhibitory Activities

Structural modifications of nicotinamide derivatives, such as the synthesis of 2-nicotinamido-1,3,4-thiadiazole, have shown a range of biological activities including antimicrobial and inhibitor properties. These findings indicate the potential for these compounds in developing new antimicrobial agents and exploring their role in biological processes (Burnett, Johnston, & Green, 2015).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, causing a variety of physiological changes .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Result of Action

Indole derivatives are known to have a broad spectrum of biological activities .

Propiedades

IUPAC Name |

N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O2/c1-10(19-15(22)12-3-2-8-18-9-12)16-20-14(21-23-16)11-4-6-13(17)7-5-11/h2-10H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSKUAKAPPHLSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(4-phenoxybutyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5596465.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5596480.png)

![1-(2-chloro-6-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5596486.png)

![(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B5596512.png)

![1-(2,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5596522.png)

![1-[(2,6-dichlorophenyl)sulfonyl]azepane](/img/structure/B5596538.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596546.png)

![3,5,7-trimethyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5596554.png)